molecular formula C21H20N2O4 B302929 N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide

货号 B302929
分子量: 364.4 g/mol
InChI 键: AXGIPDCMPXDLJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies. TAK-659 has been extensively studied for its potential therapeutic applications, and

作用机制

TAK-659 is a reversible inhibitor of N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide, which is a key enzyme involved in the B-cell receptor signaling pathway. N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide plays a crucial role in the survival and proliferation of B-cells, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 binds to the active site of N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide and inhibits its activity, leading to the downregulation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways. This results in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory activity against N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide in biochemical assays, with an IC50 value of 0.85 nM. In preclinical models, TAK-659 has been shown to inhibit the growth of B-cell malignancies, including CLL, MCL, and DLBCL, both in vitro and in vivo. TAK-659 has also been shown to enhance the efficacy of other anticancer agents, such as venetoclax and lenalidomide, in preclinical models. In clinical trials, TAK-659 has demonstrated promising results in patients with relapsed or refractory CLL and MCL.

实验室实验的优点和局限性

One of the main advantages of TAK-659 is its potent inhibitory activity against N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide, which makes it a promising candidate for the treatment of B-cell malignancies. TAK-659 has also been shown to have synergistic effects when combined with other anticancer agents, which could enhance its therapeutic efficacy. However, one of the limitations of TAK-659 is its poor solubility, which could affect its pharmacokinetic properties and limit its clinical utility. Further studies are needed to optimize the formulation of TAK-659 and improve its solubility and bioavailability.

未来方向

There are several future directions for the development of TAK-659. One of the areas of focus is the optimization of its pharmacokinetic properties, including its solubility, bioavailability, and half-life. Another area of interest is the identification of biomarkers that could predict the response to TAK-659 and guide patient selection. There is also a need for further clinical trials to evaluate the safety and efficacy of TAK-659 in combination with other anticancer agents, as well as in different patient populations. Additionally, the potential use of TAK-659 in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and follicular lymphoma, should be explored.

合成方法

The synthesis of TAK-659 involves a multistep process that starts with the preparation of the key intermediate, 2-amino-4-methylbenzoic acid. This intermediate undergoes a series of reactions, including N-alkylation, cyclization, and amide formation, to yield the final product. The synthesis of TAK-659 has been reported in several research articles, and the details of the procedure are available in the literature.

科学研究应用

TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that TAK-659 inhibits N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. TAK-659 has also been shown to enhance the efficacy of other anticancer agents, such as venetoclax and lenalidomide, in preclinical models.

属性

产品名称

N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-methylbenzamide

分子式

C21H20N2O4

分子量

364.4 g/mol

IUPAC 名称

N-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C21H20N2O4/c1-13-4-6-14(7-5-13)19(24)22-15-8-9-17-18(11-15)21(26)23(20(17)25)12-16-3-2-10-27-16/h4-9,11,16H,2-3,10,12H2,1H3,(H,22,24)

InChI 键

AXGIPDCMPXDLJU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4

规范 SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4

溶解度

1 [ug/mL]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。